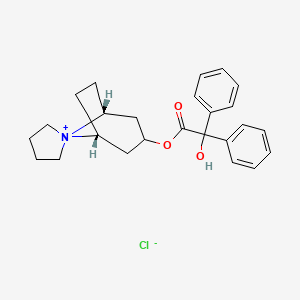![molecular formula C9H12ClNO2 B7981362 (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7981362.png)
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique structural features, which include a dioxin ring fused with a benzene ring and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Introduction of the Amine Group: The next step involves the introduction of the amine group. This can be done through a reductive amination reaction, where the dioxin compound is reacted with an amine source in the presence of a reducing agent.
Resolution of the Chiral Center: The final step involves the resolution of the chiral center to obtain the ®-enantiomer. This can be achieved through chiral chromatography or by using a chiral auxiliary during the synthesis.
Industrial Production Methods
In industrial settings, the production of ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the dioxin ring or the amine group to yield various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amine group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced forms of the original compound.
科学研究应用
Chemistry
In chemistry, ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is used as a chiral building block in asymmetric synthesis. It is employed in the synthesis of complex molecules with high enantiomeric purity.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the stereochemistry of biological processes.
Medicine
In medicinal chemistry, ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The dioxin ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
- (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
- ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- ®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid
Uniqueness
®-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride is unique due to its specific chiral configuration and the presence of both the dioxin ring and the amine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
属性
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPSWJFYYUTYHX-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
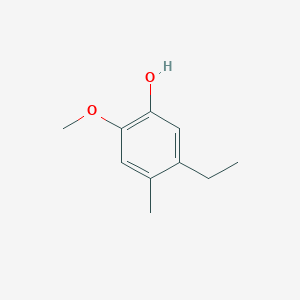
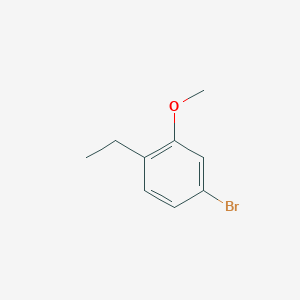
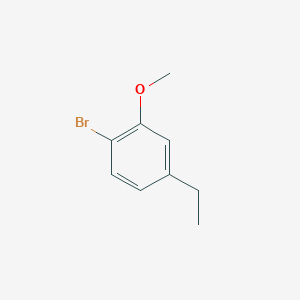
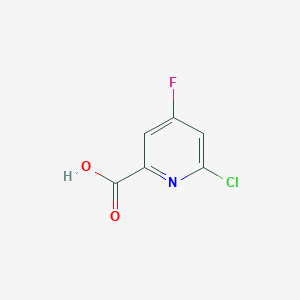
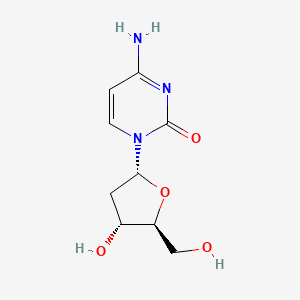
![2-amino-9-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7981309.png)
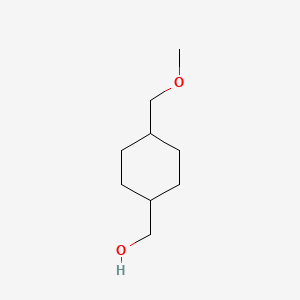
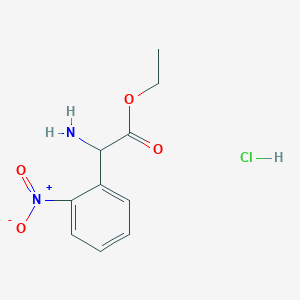
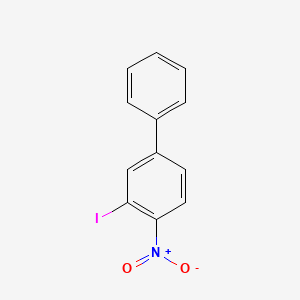
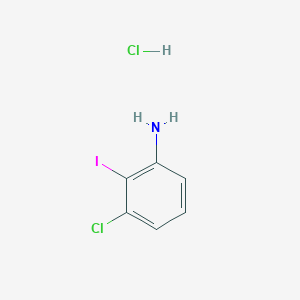
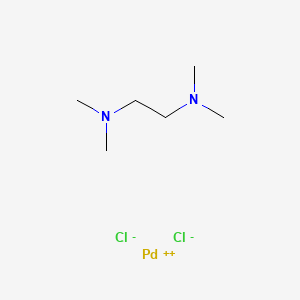

![N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide](/img/structure/B7981371.png)
